molecular formula C7H7NO3 B1626736 3-(Hydroxymethyl)isonicotinic acid CAS No. 81113-13-5

3-(Hydroxymethyl)isonicotinic acid

Cat. No.: B1626736
CAS No.: 81113-13-5
M. Wt: 153.14 g/mol
InChI Key: FTYBRTJVDQOITP-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)isonicotinic acid is an organic compound derived from isonicotinic acid It features a hydroxymethyl group (-CH2OH) attached to the third position of the pyridine ring, which is substituted with a carboxylic acid group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)isonicotinic acid typically involves the functionalization of isonicotinic acid. One common method is the hydroxymethylation of isonicotinic acid using formaldehyde under basic conditions. The reaction proceeds as follows:

  • Dissolve isonicotinic acid in a suitable solvent such as water or ethanol.
  • Add formaldehyde and a base, such as sodium hydroxide, to the solution.
  • Heat the reaction mixture to promote the hydroxymethylation reaction.
  • After completion, the product is isolated by filtration or extraction and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid, forming isonicotinic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol, forming 3-(Hydroxymethyl)isonicotinol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to substitute the hydroxymethyl group.

Major Products

    Oxidation: Isonicotinic acid.

    Reduction: 3-(Hydroxymethyl)isonicotinol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxymethyl)isonicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are investigated for their therapeutic potential, particularly in the treatment of tuberculosis and other infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)isonicotinic acid depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or interfering with metabolic pathways in pathogens. For example, isoniazid, a derivative of isonicotinic acid, inhibits the synthesis of mycolic acids in the cell walls of Mycobacterium tuberculosis, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: The parent compound, lacking the hydroxymethyl group.

    Nicotinic acid: An isomer with the carboxylic acid group at the third position.

    Picolinic acid: Another isomer with the carboxylic acid group at the second position.

Uniqueness

3-(Hydroxymethyl)isonicotinic acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the pyridine ring. This dual functionality allows for diverse chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

3-(hydroxymethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-4-5-3-8-2-1-6(5)7(10)11/h1-3,9H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYBRTJVDQOITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90509118
Record name 3-(Hydroxymethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81113-13-5
Record name 3-(Hydroxymethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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